6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Description
Chemical Identity and Structure 6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate (CAS: 1628205-95-7) is a spirocyclic compound featuring a bicyclic framework with a 5-azaspiro[2.4]heptane core. The molecule contains two ester groups: a benzyl ester at position 6 and a tert-butyl ester at position 4. The 4-oxo group introduces a ketone functionality, distinguishing it from non-oxo analogs . Its molecular formula is C₁₉H₂₃NO₅, with a molecular weight of 345.40 g/mol .
Synthesis and Applications
The compound is synthesized via multistep routes involving spiroannulation, borane-mediated reductions, and esterification (e.g., starting from ethyl 2-cyclobutylideneacetate derivatives) . These spirocyclic systems are critical intermediates in drug discovery, particularly for designing protease inhibitors and antiviral agents like ledipasvir .
Properties
IUPAC Name |
6-O-benzyl 5-O-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-14(11-19(9-10-19)16(20)22)15(21)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSATUFRAGOJZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a drug candidate. Its structural features make it a suitable scaffold for the design of inhibitors targeting various biological pathways, particularly in antiviral therapies.
Case Study: Hepatitis C Virus Inhibitors
Research has indicated that derivatives of 5-azaspiro[2.4]heptane compounds can serve as effective inhibitors of the Hepatitis C virus (HCV) NS5A protein. The synthesis of these compounds often utilizes intermediates like 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate to enhance bioactivity and selectivity against viral targets .
Synthetic Intermediates
This compound is utilized as a building block in the synthesis of more complex molecules. Its spirocyclic nature allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Example: Synthesis of Spirocyclic Compounds
In synthetic pathways, this compound can be transformed into various derivatives through functional group modifications, leading to the development of new spirocyclic frameworks with potential biological activity .
Protein Degradation
Recent studies have explored the role of this compound in the context of targeted protein degradation technologies. It serves as a crucial component in the design of molecular glues that facilitate the degradation of specific proteins implicated in diseases .
Data Table: Comparison of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceuticals | Drug development targeting viral infections | Effective HCV NS5A inhibitors using derivatives |
| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules | Versatile building block for diverse transformations |
| Protein Degradation | Component in targeted protein degradation strategies | Potential to develop molecular glues for therapy |
Mechanism of Action
The mechanism of action of 6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The exact pathways and targets are still under investigation, but it is believed to involve binding to proteins and enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Observations:
Impact of the 4-Oxo Group: The target compound (C₁₉H₂₃NO₅) has one additional oxygen and two fewer hydrogens compared to its non-oxo analog (C₁₉H₂₅NO₄, CAS 1175893-54-5), altering polarity and reactivity .
Ester Substituents :
Key Observations:
Table 3: Hazard Comparison
Key Observations:
- The 4-oxo derivative’s safety data remains uncharacterized, while its non-oxo analog requires stringent handling .
Biological Activity
6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H23NO5
- Molecular Weight : 345.395 g/mol
- CAS Number : 1628205-95-7
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that its spirocyclic structure may facilitate binding to specific receptors or enzymes involved in disease pathways.
Antiviral Activity
One notable area of research has focused on the compound's potential as an antiviral agent, particularly against hepatitis C virus (HCV). It has been suggested that derivatives of the 5-azaspiro[2.4]heptane framework can act as inhibitors of HCV NS5A, a crucial protein in the viral life cycle. Studies have demonstrated that modifications to the spirocyclic structure can enhance antiviral potency and selectivity .
Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity with lower toxicity towards normal cells, suggesting a favorable therapeutic index . Further investigations are needed to elucidate the underlying mechanisms, which may involve apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
The compound has also shown promise in models of inflammation. It was reported to inhibit pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases . The structure's ability to modulate signaling pathways related to inflammation is an area for further exploration.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
